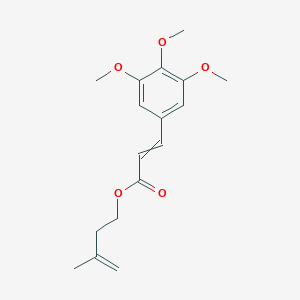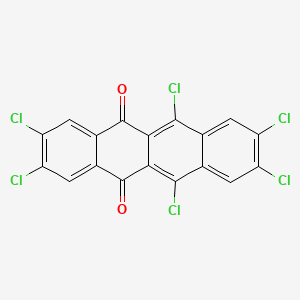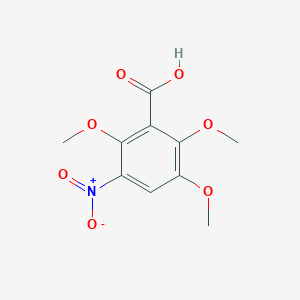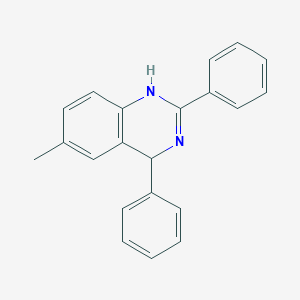![molecular formula C26H47NOSiSn B14269692 1H-Indole, 2-(tributylstannyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]- CAS No. 153432-70-3](/img/structure/B14269692.png)
1H-Indole, 2-(tributylstannyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole, 2-(tributylstannyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]- is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is notable for its unique structure, which includes a tributylstannyl group and a trimethylsilyl-ethoxy-methyl group, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 1H-Indole, 2-(tributylstannyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]- typically involves multiple steps, including the introduction of the tributylstannyl and trimethylsilyl-ethoxy-methyl groups. Common synthetic routes may involve:
Stille Coupling Reaction: This reaction is used to form carbon-carbon bonds by coupling an organotin compound with an organic halide in the presence of a palladium catalyst.
Protection and Deprotection Steps: The trimethylsilyl-ethoxy-methyl group can be introduced as a protecting group for hydroxyl functionalities, which can later be removed under specific conditions.
Analyse Chemischer Reaktionen
1H-Indole, 2-(tributylstannyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]- undergoes various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can participate in substitution reactions, such as the Stille coupling, to form new carbon-carbon bonds.
Oxidation and Reduction: The indole core can undergo oxidation and reduction reactions, which can modify the electronic properties of the compound.
Hydrolysis: The trimethylsilyl-ethoxy-methyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl compound.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
1H-Indole, 2-(tributylstannyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]- has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and natural product analogs.
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block for designing new drugs with potential therapeutic effects.
Material Science: Indole derivatives are studied for their electronic properties, making this compound relevant in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 1H-Indole, 2-(tributylstannyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]- is primarily related to its role as an intermediate in chemical reactions. The tributylstannyl group facilitates carbon-carbon bond formation through coupling reactions, while the trimethylsilyl-ethoxy-methyl group acts as a protecting group for hydroxyl functionalities. These functionalities enable the compound to participate in various synthetic transformations, ultimately leading to the formation of more complex molecules.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1H-Indole, 2-(tributylstannyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]- include:
2-Methylindole: This compound lacks the tributylstannyl and trimethylsilyl-ethoxy-methyl groups, making it less versatile in synthetic applications.
2-Methylindoline: This compound is a reduced form of indole and does not contain the same functional groups, limiting its use in certain reactions.
The uniqueness of 1H-Indole, 2-(tributylstannyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]- lies in its combination of functional groups, which provide both reactivity and protection during synthetic transformations.
Eigenschaften
CAS-Nummer |
153432-70-3 |
|---|---|
Molekularformel |
C26H47NOSiSn |
Molekulargewicht |
536.5 g/mol |
IUPAC-Name |
trimethyl-[2-[(2-tributylstannylindol-1-yl)methoxy]ethyl]silane |
InChI |
InChI=1S/C14H20NOSi.3C4H9.Sn/c1-17(2,3)11-10-16-12-15-9-8-13-6-4-5-7-14(13)15;3*1-3-4-2;/h4-8H,10-12H2,1-3H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
XEQIIPXYGKVBBB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC2=CC=CC=C2N1COCC[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)-2-[(E)-phenyldiazenyl]propane-1,3-dione](/img/structure/B14269621.png)


![2H-Pyran-2,6(3H)-dione, 4-[4-(1,1-dimethylethyl)phenyl]dihydro-](/img/structure/B14269665.png)

oxophosphanium](/img/structure/B14269673.png)


![1H-1,2,4-Triazole, 1-[[2-(4-fluorophenyl)-2-oxetanyl]methyl]-](/img/structure/B14269678.png)
![Bis[(oxiran-2-yl)methyl] propylphosphonate](/img/structure/B14269679.png)
![5,5'-(1,4-Phenylene)di(bicyclo[2.2.1]hept-2-ene)](/img/structure/B14269683.png)

![2-[[3-(Carboxymethylcarbamothioylamino)phenyl]carbamothioylamino]acetic acid](/img/structure/B14269693.png)
